3-Bromocyclohexene
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromocyclohexene and its derivatives can be achieved through various methods, including bromination reactions of cyclohexene or its diene precursors. Notable methods include the bromination of Cyclohexa-1,3-diene, leading to various bromocyclohexene products, indicating the efficiency and versatility of bromination reactions in synthesizing 3-Bromocyclohexene and its derivatives (Han et al., 1999).
Molecular Structure Analysis
The molecular structure of 3-Bromocyclohexene derivatives has been explored through X-ray crystallography and NMR evidence, revealing insights into the configurations and conformational preferences of these compounds. For instance, the configuration of 1,2,3,4-tetrabromocyclohexane and its dibromocyclohexenes derivatives have been established, providing a deeper understanding of the structural aspects of bromocyclohexene compounds (Han et al., 1999).
Chemical Reactions and Properties
The chemical reactivity of 3-Bromocyclohexene includes its involvement in various organic transformations, such as the synthesis of enantiopure cyclitols mediated by intramolecular oxyselenenylation (Lee et al., 2005). Additionally, its thermal activation on Pt(111) surfaces demonstrates its potential in surface chemistry and catalysis (Ihm & White, 1998).
Scientific Research Applications
Thermal Activation on Pt(111) : The study of 3-Bromocyclohexene's adsorption and thermal activation on Pt(111) surfaces showed dissociative adsorption forming Br-Pt and C6H9-Pt bonds, and the production of benzene upon thermal activation. This has implications for understanding surface chemistry and catalytic processes (Ihm & White, 1998).
Synthesis of Enantiopure Cyclitols : Research demonstrated the synthesis of enantiopure cyclitols from 3-Bromocyclohexene, highlighting its utility in producing complex organic compounds with potential pharmaceutical applications (Yong Joo Lee et al., 2005).
Kinetics and Mechanism of Monomolecular Heterolysis : The kinetics of E1 dehydrobromination of 3-Bromocyclohexene in various solvents were studied, contributing to a deeper understanding of reaction mechanisms in organic chemistry (Ponomarev et al., 2004).
Salt Effects in Dehydrobromination : The influence of neutral salts on the heterolysis of 3-Bromocyclohexene in γ-butyrolactone was explored, offering insights into how different chemical environments affect reaction rates and mechanisms (Ponomarev et al., 2005).
Indium-Mediated Addition to Carbonyl Compounds : Research on indium-mediated addition of 3-Bromocyclohexene to various aromatic aldehydes and cyclohexanone revealed efficient and diastereoselective processes for producing homoallylic alcohols, important in synthetic organic chemistry (Khan & Prabhudas, 2000).
Bromine Addition Reactions : Studies on the addition of bromine to cyclohexene, leading to the formation of 3-Bromocyclohexene under certain conditions, contributed to the understanding of addition reactions in organic synthesis (Byrnell et al., 1983).
Safety And Hazards
properties
IUPAC Name |
3-bromocyclohexene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKDUJRRWLQXHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90934426 | |
Record name | 3-Bromocyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90934426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromocyclohexene | |
CAS RN |
1521-51-3 | |
Record name | Cyclohexene, 3-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001521513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromocyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90934426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromocyclohexene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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